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molecular formula C15H16O2 B1353929 2,2-Dimethyl-3-(2-naphthyl)propionic acid

2,2-Dimethyl-3-(2-naphthyl)propionic acid

Cat. No. B1353929
M. Wt: 228.29 g/mol
InChI Key: DQKUAEKAMGFULF-UHFFFAOYSA-N
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Patent
US06916956B2

Procedure details

A solution of diisopropylamine (576 ml) in tetrahydrofuran (3.5 L) was cooled to −68° C., and a 2.6M n-butyllithium-n-hexane solution (1.5 L) was slowly added under an argon atmosphere. After addition of a solution of isobutyric acid (181 ml) in hexamethylphosphoramide (340 ml), the reaction mixture was stirred at room temperature for 30 min. After ice-cooling the mixture, a solution of 2-bromomethylnaphthalene (392 g) in tetrahydrofuran (1 L) was added dropwise, and the obtained solution was stirred at room temperature for 1 day. The reaction mixture was ice-cooled, 6N hydrochloric acid (665 ml) was added thereto, and the organic layer was separated from the aqueous layer. The separated organic layer was concentrated under reduced pressure to yield a residue. On the other hand, ethyl acetate and water were added to the aqueous layer and the organic layer was separated from the aqueous layer. The organic layer and the aforementioned residue were combined and washed three times with water. The organic layer was extracted with a solution of sodium hydroxide (80 g) in water (600 ml), and then extracted three times with a 4N aqueous sodium hydroxide solution (200 ml). The aqueous layer was washed with ethyl acetate, acidified with conc. hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (177.5 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
576 mL
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two
Name
n-butyllithium n-hexane
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
181 mL
Type
reactant
Reaction Step Four
Quantity
340 mL
Type
solvent
Reaction Step Four
Quantity
392 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
665 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([OH:24])(=[O:23])[CH:20]([CH3:22])[CH3:21].Br[CH2:26][C:27]1[CH:36]=[CH:35][C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=1.Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O.O.C(OCC)(=O)C>[CH3:21][C:20]([CH3:22])([CH2:26][C:27]1[CH:36]=[CH:35][C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=1)[C:19]([OH:24])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
576 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3.5 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
n-butyllithium n-hexane
Quantity
1.5 L
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Four
Name
Quantity
181 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
340 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Five
Name
Quantity
392 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
665 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling the mixture
STIRRING
Type
STIRRING
Details
the obtained solution was stirred at room temperature for 1 day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
WASH
Type
WASH
Details
washed three times with water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with a solution of sodium hydroxide (80 g) in water (600 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with a 4N aqueous sodium hydroxide solution (200 ml)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)O)(CC1=CC2=CC=CC=C2C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 177.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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